molecular formula C18H25NO4 B15220511 Methyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate

Methyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate

Cat. No.: B15220511
M. Wt: 319.4 g/mol
InChI Key: FKWXMCVTKJLECG-UHFFFAOYSA-N
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Description

Methyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate is a complex organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound’s unique structure and properties make it valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indene Core: The indene core can be synthesized through a series of cyclization reactions involving appropriate precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).

    Esterification: The carboxylic acid group is esterified using methanol and a suitable catalyst, such as sulfuric acid or a more environmentally friendly alternative.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate involves its interaction with specific molecular targets and pathways. The Boc protecting group plays a crucial role in stabilizing the compound and preventing unwanted side reactions during synthesis. Upon removal of the Boc group under acidic conditions, the free amine can participate in various biochemical processes, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate is unique due to its indene core structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other Boc-protected compounds may not be suitable.

Properties

Molecular Formula

C18H25NO4

Molecular Weight

319.4 g/mol

IUPAC Name

methyl 2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dihydroindene-5-carboxylate

InChI

InChI=1S/C18H25NO4/c1-17(2,3)23-16(21)19-14-13-9-11(15(20)22-6)7-8-12(13)10-18(14,4)5/h7-9,14H,10H2,1-6H3,(H,19,21)

InChI Key

FKWXMCVTKJLECG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C1NC(=O)OC(C)(C)C)C=C(C=C2)C(=O)OC)C

Origin of Product

United States

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